Elocalcitol

描述

依洛钙化醇,也称为 BXL-628 或 Ro-26-9228,是一种选择性维生素 D 受体 (VDR) 激动剂。它在结构上与维生素 D 的活性形式,即钙化醇相似。依洛钙化醇具有抗炎特性,并且已在各种背景下被研究其治疗潜力。

准备方法

合成路线: 依洛钙化醇可以通过多种途径合成。一种常见的方法涉及维生素 D 类似物的修饰。具体的合成步骤可能有所不同,但总体策略旨在引入官能团以实现所需的结构。

反应条件: 合成通常涉及诸如羟基化、环化和官能团转化之类的反应。精确的反应条件取决于所选择的合成途径。

工业生产: 虽然工业规模生产的细节是专有的,但制药公司已开发出高效的生产依洛钙化醇的方法。这些方法确保高纯度和产量。

化学反应分析

反应类型: 依洛钙化醇会经历各种化学转化,包括:

羟基化: 添加羟基。

环化: 形成环状结构。

官能团修饰: 对特定官能团进行改变。

常用试剂和条件: 用于依洛钙化醇合成的试剂包括氧化剂、还原剂和催化剂。条件根据具体的反应而异。

主要产物: 依洛钙化醇合成的主要产物是依洛钙化醇本身。在该过程中也可能形成中间体和副产物。

科学研究应用

Treatment of Benign Prostatic Hyperplasia

Clinical Trials and Efficacy

Elocalcitol has been investigated for its efficacy in treating benign prostatic hyperplasia (BPH). In a phase IIb trial, this compound significantly reduced prostate volume compared to placebo. Additionally, it demonstrated superior efficacy over finasteride in inhibiting both androgen-dependent and independent proliferation of BPH cells .

Key Findings:

- Phase IIb Trial Results: this compound reduced prostate volume significantly compared to placebo.

- Mechanism: It inhibits intraprostatic growth factors and targets the RhoA/ROCK pathway, which is involved in smooth muscle contraction and inflammation .

Autoimmune Thyroid Diseases

Inflammatory Response Modulation

this compound has shown promise in modulating inflammatory responses in human thyroid cells. A study indicated that this compound inhibited the secretion of CXCL10—a chemokine associated with autoimmune thyroid diseases—more effectively than methimazole (a standard treatment) under pro-inflammatory conditions .

Key Findings:

- Inhibition of Cytokines: this compound decreased Th1- and Th17-type cytokines while promoting Th2-type cytokine secretion in CD4+ T cells.

- Potential Application: It could serve as a novel pharmacological tool in managing autoimmune thyroid conditions such as Graves' disease .

Endometriosis

Preclinical Studies

this compound has been evaluated for its effects on endometriosis in mouse models. The compound significantly reduced lesion development and peritoneal inflammation by inhibiting macrophage recruitment and inflammatory cytokine secretion .

Key Findings:

- Reduction of Lesion Weight: Treatment with this compound resulted in up to a 70% reduction in total lesion weight.

- Mechanistic Insights: The drug's ability to inhibit cell adhesion to collagen suggests a role in preventing the establishment and growth of ectopic endometrial tissue .

Summary Table of Applications

| Application Area | Study Type | Key Outcomes |

|---|---|---|

| Benign Prostatic Hyperplasia | Phase IIb Trial | Significant reduction in prostate volume; superior to finasteride |

| Autoimmune Thyroid Diseases | In Vitro Studies | Inhibition of CXCL10 secretion; modulation of cytokine profiles |

| Endometriosis | Preclinical Trials | Up to 70% reduction in lesion weight; decreased peritoneal inflammation |

作用机制

依洛钙化醇与 VDR 结合,调节基因表达。它调节细胞生长、凋亡和免疫功能。具体的分子靶点和途径仍在研究中。

相似化合物的比较

依洛钙化醇的独特性在于其选择性 VDR 激活。虽然存在类似化合物,但依洛钙化醇的独特特性使其与众不同。

类似化合物:- 钙化醇(活性维生素 D)

- 其他 VDR 激动剂(例如,帕立骨化醇)

生物活性

Elocalcitol, also known as BXL-628, is a synthetic analog of vitamin D that acts as a selective agonist of the vitamin D receptor (VDR). Its biological activity has been extensively studied across various conditions, showcasing its potential therapeutic applications, particularly in the fields of obesity, endometriosis, benign prostatic hyperplasia (BPH), and autoimmune diseases.

This compound functions primarily through its interaction with the VDR, which is expressed in numerous tissues beyond the kidneys. This receptor's activation leads to a cascade of biological responses, including modulation of gene expression involved in inflammation, cell proliferation, and metabolism. The compound exhibits anti-inflammatory properties and influences metabolic pathways, making it a candidate for treating conditions characterized by excessive inflammation or metabolic dysregulation.

Key Research Findings

- Endometriosis : A study demonstrated that this compound significantly reduces lesion development in a mouse model of endometriosis. Mice treated with this compound showed a reduction in total lesion weight by up to 70% and decreased peritoneal inflammation through inhibition of macrophage recruitment and inflammatory cytokine secretion. This suggests this compound's potential as a therapeutic agent for managing endometriosis-related pain and infertility .

- Obesity and Metabolic Syndrome : In models of high-fat diet-induced obesity, this compound administration resulted in a significant reduction in body weight gain (approximately 15%) and visceral fat accumulation (55%). The mechanism involved downregulation of sterol regulatory element-binding protein (SCAP) and modulation of microRNA-146a (miR-146a), indicating its role in lipid metabolism and inflammation .

- Benign Prostatic Hyperplasia : Preclinical studies indicate that this compound can reduce both static and dynamic components of BPH by inhibiting growth factors associated with prostate overgrowth. A proof-of-concept clinical study showed that patients treated with this compound experienced an arrest in prostate growth, highlighting its therapeutic potential in managing BPH .

- Autoimmune Diseases : this compound has been shown to modulate immune responses in autoimmune conditions such as Graves’ disease. It inhibited Th1 cytokine-mediated responses while promoting a Th2 response, suggesting its utility as an anti-inflammatory agent in autoimmune disorders .

Data Tables

Case Studies

- Endometriosis Management : In a controlled study involving mice, this compound was administered at a dose of 100 μg/kg daily for three weeks surrounding the induction of endometriosis. The results indicated significant therapeutic effects on both newly formed and established lesions.

- Obesity Prevention : In another study, this compound was given at 15 μg/kg twice weekly for 16 weeks to mice on a high-fat diet. The compound not only prevented weight gain but also reduced liver lipid accumulation, underscoring its potential role in metabolic syndrome prevention.

属性

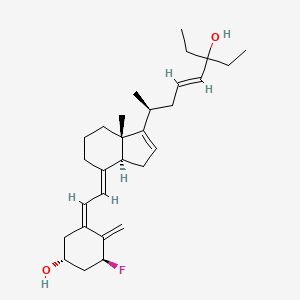

IUPAC Name |

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLWXBHFPGSUOX-GJQYOBCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199798-84-0 | |

| Record name | Elocalcitol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elocalcitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELOCALCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。